molecular formula C9H13NS B1275063 4-(Propylthio)aniline CAS No. 22133-40-0

4-(Propylthio)aniline

Cat. No.: B1275063
CAS No.: 22133-40-0
M. Wt: 167.27 g/mol
InChI Key: PZHFERQADHACDR-UHFFFAOYSA-N
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Description

4-(Propylthio)aniline, also known as 4-PT, is an organic compound with the molecular formula C₈H₁₁NS. It is a colorless, highly flammable liquid with a sweet odor. 4-PT is a thioaniline derivative and is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in the synthesis of organic compounds.

Scientific Research Applications

Electrochromic Materials

  • Synthesis of Novel Electrochromic Materials : Compounds similar to 4-(Propylthio)aniline have been synthesized and used to create highly stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region. These materials show excellent optical contrasts and coloration efficiencies, which are essential for electrochromic applications (Li et al., 2017).

Solar Energy and Photovoltaics

  • Application in Dye-Sensitized Solar Cells : Certain derivatives of this compound have been used in the fabrication of dye-sensitized solar cells. Research indicates that these compounds can significantly enhance the energy conversion efficiency of solar cells, demonstrating their potential as materials for renewable energy applications (Shahhosseini et al., 2016).

Optical and Photophysical Applications

  • Development of New Azomethine Dyes for Optical Applications : Studies have focused on synthesizing new azomethine dyes with structures similar to this compound for various optical applications. These dyes have potential uses in the field of photonics and optoelectronics (Shahab et al., 2017).

Electroluminescent Materials

  • Creation of Emitting Amorphous Molecular Materials : Research into novel amorphous molecular materials that include structures related to this compound has led to the development of color-tunable emitting materials. These are suitable for organic electroluminescent devices, capable of emitting multicolor light including white (Doi et al., 2003).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Certain derivatives of this compound have been investigated for their efficiency in inhibiting the corrosion of metals in acidic environments. This highlights their potential as protective agents in industrial applications (Daoud et al., 2014).

Organic Electronics

  • Synthesis of Organic Semiconductor Materials : Studies have been conducted on phenyl-oligothiophene derivatives containing elements similar to this compound for their potential use in organic thin-film materials and photovoltaic devices. These materials demonstrate promising thermal, photophysical, and electrochemical properties (Niu et al., 2013).

Properties

IUPAC Name

4-propylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHFERQADHACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404225
Record name 4-(PROPYLTHIO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22133-40-0
Record name 4-(PROPYLTHIO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-(propylthio)aniline in the synthesis of albendazole?

A1: this compound is a crucial intermediate in a novel synthesis method for albendazole described in recent research []. This method utilizes this compound to address drawbacks associated with traditional synthesis routes.

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